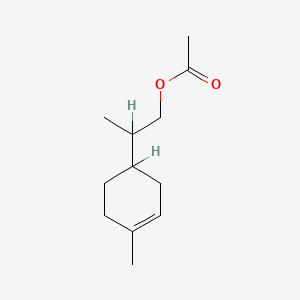P-Menth-1-en-9-yl acetate
CAS No.: 28839-13-6
Cat. No.: VC3833301
Molecular Formula: C12H20O2
Molecular Weight: 196.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 28839-13-6 |
|---|---|
| Molecular Formula | C12H20O2 |
| Molecular Weight | 196.29 g/mol |
| IUPAC Name | 2-(4-methylcyclohex-3-en-1-yl)propyl acetate |
| Standard InChI | InChI=1S/C12H20O2/c1-9-4-6-12(7-5-9)10(2)8-14-11(3)13/h4,10,12H,5-8H2,1-3H3 |
| Standard InChI Key | QUHIXSUMNSRNNP-UHFFFAOYSA-N |
| SMILES | CC1=CCC(CC1)C(C)COC(=O)C |
| Canonical SMILES | CC1=CCC(CC1)C(C)COC(=O)C |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Identifiers
P-Menth-1-en-9-yl acetate is systematically named 2-(4-methylcyclohex-3-en-1-yl)propyl acetate under IUPAC conventions. Its alternative designations include:
-
p-Menth-1-en-9-ol acetate
-
1-p-Menthen-9-yl acetate
Key identifiers are summarized below:
| Property | Value |
|---|---|
| CAS Registry Number | 28839-13-6 |
| Chemical Formula | C₁₂H₂₀O₂ |
| Average Molecular Weight | 196.286 g/mol |
| Monoisotopic Mass | 196.146329884 g/mol |
| SMILES | CC(COC(C)=O)C1CCC(C)=CC1 |
| InChI Key | QUHIXSUMNSRNNP-UHFFFAOYSA-N |
| XLogP3 | 3.2 (predicted) |
The compound’s structure features a cyclohex-3-ene ring substituted with a methyl group at position 4 and a propyl acetate chain at position 1 .
Stereochemical and Conformational Analysis
The cyclohexene ring adopts a chair conformation, with the methyl group at C4 occupying an equatorial position to minimize steric strain. The acetyloxypropyl side chain at C1 extends axially, creating a steric environment that influences its reactivity and intermolecular interactions . Computational models (e.g., RDKit-generated 3D structures) suggest a torsional angle of 60° between the acetate group and the cyclohexene plane, optimizing van der Waals interactions .
Physicochemical Properties
Solubility and Stability
P-Menth-1-en-9-yl acetate is practically insoluble in water (logP ≈ 3.2) but exhibits high solubility in nonpolar solvents like hexane and diethyl ether . Its ester functional group renders it susceptible to hydrolysis under acidic or alkaline conditions, yielding p-menth-1-en-9-ol and acetic acid. Thermal stability assessments indicate decomposition above 250°C, with a boiling point estimated at 280–290°C .
Spectroscopic Profiles
-
IR Spectroscopy: Strong absorption bands at 1740 cm⁻¹ (C=O stretch) and 1240 cm⁻¹ (C–O–C asymmetric stretch) confirm the acetate group .
-
NMR Spectroscopy:
Natural Occurrence and Biosynthetic Pathways
Plant Sources
P-Menth-1-en-9-yl acetate is identified as a secondary metabolite in several aromatic plants, including:
-
Nutmeg (Myristica fragrans): Detected in essential oil extracts .
-
Rosemary (Rosmarinus officinalis): Isolated from leaf hydrodistillates .
-
Winter Savory (Satureja montana): Reported in phytochemical screenings .
Its presence in these species suggests a role in plant defense mechanisms or pollinator attraction.
Biosynthesis
The compound arises via the mevalonate pathway:
-
Geranyl pyrophosphate undergoes cyclization to form p-menthane skeletons.
-
Hydroxylation at C9 introduces a hydroxyl group.
Enzymatic studies remain limited, but homology modeling suggests conserved binding motifs in plant acetyltransferases facilitate this reaction .
Applications and Industrial Relevance
Flavor and Fragrance Industry
As a minor component of essential oils, p-menth-1-en-9-yl acetate contributes to the herbal-green olfactory profile of rosemary and nutmeg extracts. Its usage is constrained by scarcity, with synthetic analogs often preferred for commercial formulations .
Research Gaps and Future Directions
Despite its intriguing structure, p-menth-1-en-9-yl acetate remains understudied. Critical research priorities include:
-
Synthetic Optimization: Developing cost-effective routes for large-scale production.
-
Biological Screening: Expanding assays to evaluate anticancer, neuroprotective, and antioxidant potentials.
-
Ecological Studies: Clarifying its role in plant-insect interactions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume